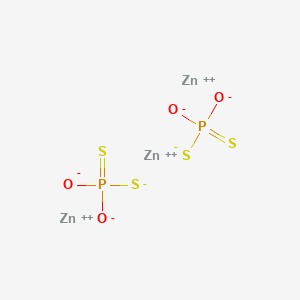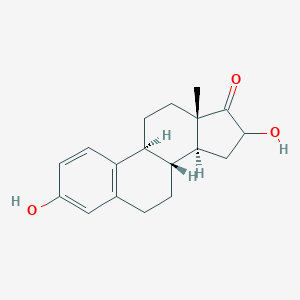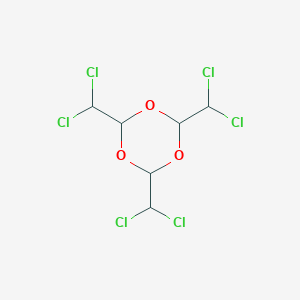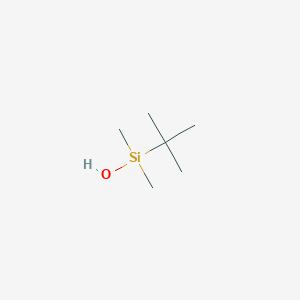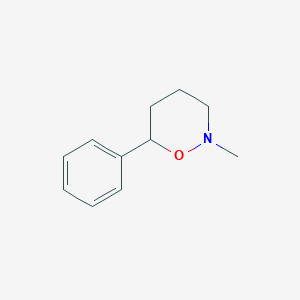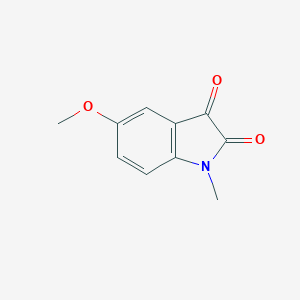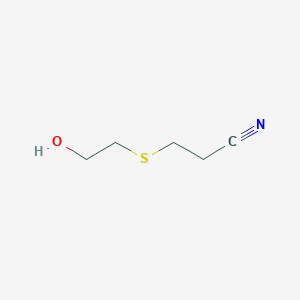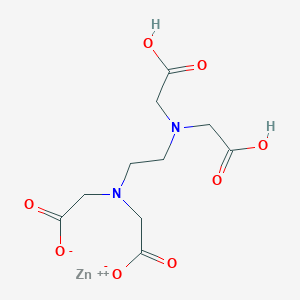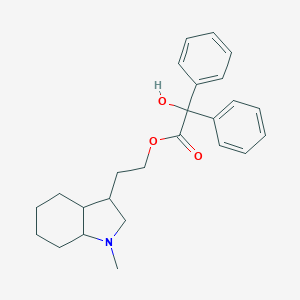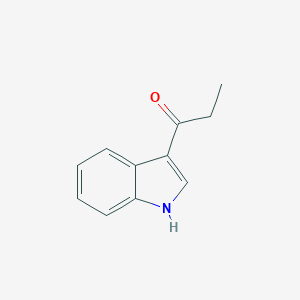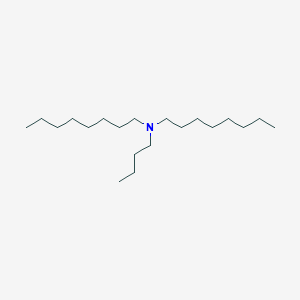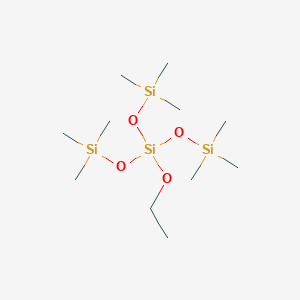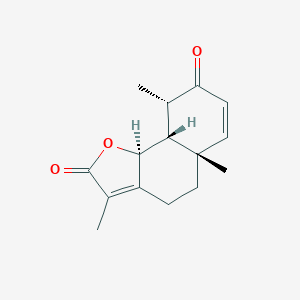
gamma-Metasantonin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Metasantonin (GMS) is a synthetic compound that belongs to the class of melatonin analogs. It was first synthesized in 1991 and has since gained attention for its potential therapeutic applications. GMS has been found to have a similar chemical structure and biological activity to melatonin, a hormone that regulates the sleep-wake cycle. However, GMS has been shown to have more potent antioxidant and neuroprotective effects than melatonin. In
Wissenschaftliche Forschungsanwendungen
Gamma-Metasantonin has been studied for its potential therapeutic applications in various fields of research. In neuroscience, gamma-Metasantonin has been shown to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, gamma-Metasantonin has been investigated for its anticancer properties, particularly in breast and prostate cancer. gamma-Metasantonin has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, gamma-Metasantonin has been studied for its potential use in treating metabolic disorders, such as diabetes and obesity, due to its ability to regulate glucose metabolism and adipogenesis.
Wirkmechanismus
The mechanism of action of gamma-Metasantonin is not fully understood, but it is believed to involve the activation of melatonin receptors and the modulation of various signaling pathways. gamma-Metasantonin has been shown to bind to both MT1 and MT2 melatonin receptors, which are involved in the regulation of circadian rhythms, sleep, and immune function. gamma-Metasantonin has also been found to activate the Nrf2/ARE pathway, which is responsible for the induction of antioxidant and detoxification enzymes. In addition, gamma-Metasantonin has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cell survival.
Biochemische Und Physiologische Effekte
Gamma-Metasantonin has been shown to have various biochemical and physiological effects in animal and cell models. It has been found to reduce oxidative stress and inflammation, increase antioxidant enzyme activity, improve mitochondrial function, and regulate glucose and lipid metabolism. gamma-Metasantonin has also been shown to improve cognitive function, memory, and learning in animal models. In addition, gamma-Metasantonin has been found to have analgesic and anxiolytic effects in animal models of pain and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
Gamma-Metasantonin has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in high purity. It has also been shown to have low toxicity and few side effects in animal models. However, gamma-Metasantonin has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for administration. It also has a short half-life in vivo and may require frequent dosing.
Zukünftige Richtungen
There are several future directions for the study of gamma-Metasantonin. One area of interest is the development of gamma-Metasantonin-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is the investigation of gamma-Metasantonin as a potential anticancer agent, either alone or in combination with other chemotherapeutic agents. Further studies are also needed to elucidate the mechanism of action of gamma-Metasantonin and its effects on various signaling pathways. In addition, the development of more bioavailable formulations of gamma-Metasantonin may improve its therapeutic potential.
Conclusion
In conclusion, gamma-Metasantonin is a promising compound for scientific research due to its potent antioxidant and neuroprotective effects. It has potential therapeutic applications in various fields of research, including neuroscience, cancer, and metabolic disorders. gamma-Metasantonin has been shown to have a similar chemical structure and biological activity to melatonin, but with more potent effects. The synthesis method of gamma-Metasantonin is relatively simple, and it can be obtained in high purity. However, further studies are needed to fully understand the mechanism of action of gamma-Metasantonin and its potential therapeutic applications.
Synthesemethoden
The synthesis of gamma-Metasantonin involves the reaction of 5-methoxyindole-2-carboxylic acid with 2-nitrobenzaldehyde in the presence of sodium methoxide. The resulting product is then reduced to gamma-Metasantonin using sodium borohydride. The purity of gamma-Metasantonin can be further improved by recrystallization from ethanol. The chemical structure of gamma-Metasantonin is shown in Figure 1.
Eigenschaften
CAS-Nummer |
17335-57-8 |
|---|---|
Produktname |
gamma-Metasantonin |
Molekularformel |
C15H18O3 |
Molekulargewicht |
246.3 g/mol |
IUPAC-Name |
(5aS,9S,9aR,9bS)-3,5a,9-trimethyl-5,9,9a,9b-tetrahydro-4H-benzo[g][1]benzofuran-2,8-dione |
InChI |
InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7,9,12-13H,4,6H2,1-3H3/t9-,12+,13-,15+/m1/s1 |
InChI-Schlüssel |
FXAHVYFDNKHXBM-BWUZBNCSSA-N |
Isomerische SMILES |
C[C@H]1[C@H]2[C@H]3C(=C(C(=O)O3)C)CC[C@]2(C=CC1=O)C |
SMILES |
CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C |
Kanonische SMILES |
CC1C2C3C(=C(C(=O)O3)C)CCC2(C=CC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




